![molecular formula C13H14O3S B14330842 3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid CAS No. 105797-54-4](/img/structure/B14330842.png)
3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid is a chemical compound that belongs to the class of benzoxepin derivatives. These compounds are known for their diverse pharmacological properties and potential applications in medicinal chemistry. The structure of this compound includes a benzoxepin ring system, which is a seven-membered ring containing oxygen, fused to a benzene ring, and a propanoic acid moiety attached via a sulfanyl group.
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxepin ring
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
化学反应分析
Types of Reactions
3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzoxepin ring or the sulfanyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxepin ring or the propanoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxepin ring or the propanoic acid moiety.
科学研究应用
3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The benzoxepin ring system can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming reversible or irreversible bonds with target proteins. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
Similar compounds to 3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid include other benzoxepin derivatives and compounds with similar structural features, such as:
- 2,3-Dihydro-1-benzoxepin-5-yl derivatives
- Benzoxepin-5-yl sulfanyl compounds
- Propanoic acid derivatives with benzoxepin rings
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the benzoxepin ring, sulfanyl group, and propanoic acid moiety. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
105797-54-4 |
|---|---|
分子式 |
C13H14O3S |
分子量 |
250.32 g/mol |
IUPAC 名称 |
3-(2,3-dihydro-1-benzoxepin-5-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C13H14O3S/c14-13(15)7-9-17-12-6-3-8-16-11-5-2-1-4-10(11)12/h1-2,4-6H,3,7-9H2,(H,14,15) |
InChI 键 |
ZGDKYXRBYMBRLA-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=CC=CC=C2C(=C1)SCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14330765.png)

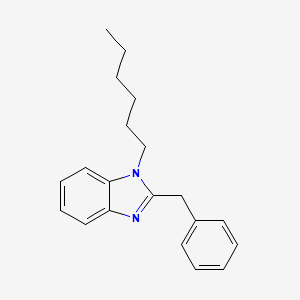
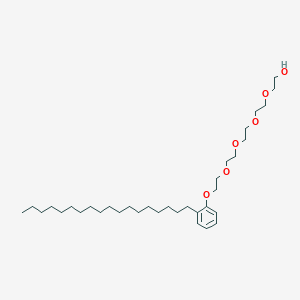


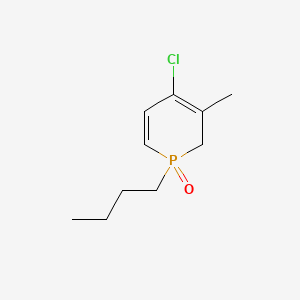

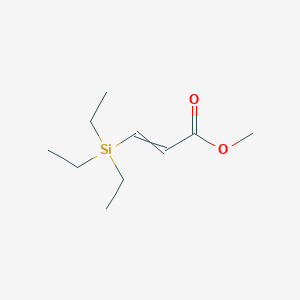

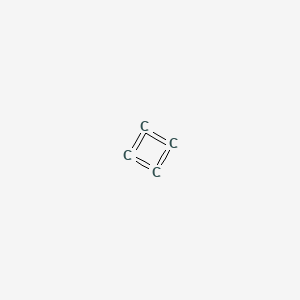
![(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone](/img/structure/B14330831.png)
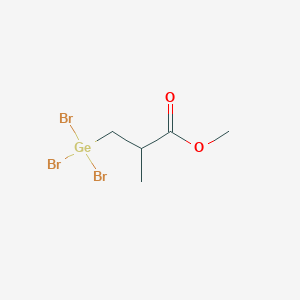
![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)
